molecular formula C11H12N4O2 B14884078 (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol

(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol

Cat. No.: B14884078
M. Wt: 232.24 g/mol
InChI Key: WNPFGCMVZHUZTP-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol is an organic compound with the molecular formula C11H12N4O2 It is a member of the tetrazole family, characterized by a tetrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-aminobenzoic acid with sodium azide and formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the tetrazole and oxazine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 4,4-dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-one.

    Reduction: Formation of 4,4-dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-ylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding sites of various biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-4H-benzo[b]tetrazole: Lacks the oxazine ring, making it less versatile in certain reactions.

    4H-benzo[b]tetrazolo[1,5-d][1,4]oxazine: Similar structure but without the dimethyl groups, affecting its reactivity and stability.

Uniqueness

(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol stands out due to the presence of both the tetrazole and oxazine rings, along with the dimethyl groups

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

(4,4-dimethyltetrazolo[5,1-c][1,4]benzoxazin-9-yl)methanol

InChI

InChI=1S/C11H12N4O2/c1-11(2)10-12-13-14-15(10)9-7(6-16)4-3-5-8(9)17-11/h3-5,16H,6H2,1-2H3

InChI Key

WNPFGCMVZHUZTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NN=NN2C3=C(C=CC=C3O1)CO)C

Origin of Product

United States

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